molecular formula C28H28N4O2 B11600803 (4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenyl)(piperidin-1-yl)methanone

(4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenyl)(piperidin-1-yl)methanone

Cat. No.: B11600803
M. Wt: 452.5 g/mol
InChI Key: GFJSZRWEHFHZAD-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a piperidine-1-carbonyl group, and a phthalazin-1-amine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with a suitable halogenating agent to introduce a halogen atom at the para position.

    Coupling with Piperidine-1-carbonyl: The halogenated ethoxybenzene is then coupled with piperidine-1-carbonyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Phthalazin-1-amine Core: The final step involves the cyclization of the intermediate product with a suitable phthalazine derivative under acidic or basic conditions to form the phthalazin-1-amine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the piperidine-1-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(4-Ethoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine
  • 4-(4-Methylphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine
  • 4-(4-Chlorophenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine

Uniqueness

4-(4-Ethoxyphenyl)-N-[4-(Piperidine-1-carbonyl)phenyl]phthalazin-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

[4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C28H28N4O2/c1-2-34-23-16-12-20(13-17-23)26-24-8-4-5-9-25(24)27(31-30-26)29-22-14-10-21(11-15-22)28(33)32-18-6-3-7-19-32/h4-5,8-17H,2-3,6-7,18-19H2,1H3,(H,29,31)

InChI Key

GFJSZRWEHFHZAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N5CCCCC5

Origin of Product

United States

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